1-(Bromoethynyl)-4-isopropylbenzene
Overview
Description
1-(Bromoethynyl)-4-isopropylbenzene is a useful research compound. Its molecular formula is C11H11Br and its molecular weight is 223.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Research and Synthetic Applications
The research on compounds similar to 1-(Bromoethynyl)-4-isopropylbenzene, like ethylbenzene, isopropylbenzene, and tert-butylbenzene, has shown their significance in various chemical syntheses. Wittig (1980) and Müller-Markgraf and Troe (1988) discuss the applications of these compounds in the synthesis of hydrocarbons and in pyrolysis studies, respectively. Their findings highlight the role of such compounds in forming intermediates and products in different chemical reactions (Wittig, 1980), (Müller-Markgraf & Troe, 1988).
Ring Halogenations and Aerobic Oxidations
Ring halogenations of polyalkylbenzenes and aerobic oxidations of compounds similar to this compound have been studied extensively. Bovonsombat and Mcnelis (1993), and Aoki et al. (2005) illustrate the use of these processes in creating halogenated compounds and oxidized derivatives, which have applications in producing pharmaceutical starting materials and other chemical products (Bovonsombat & Mcnelis, 1993), (Aoki, Hirai, Sakaguchi, & Ishii, 2005).
Microbial Oxygenation and Separation Techniques
Johnson et al. (1973) and Zhu, Li, and Huang (2021) have explored microbial oxygenation of dialkylbenzenes and selective separation techniques, respectively. These studies contribute to understanding how biological systems interact with these compounds and their applications in industrial separation processes (Johnson, Hall, Krueger, & Murray, 1973), (Zhu, Li, & Huang, 2021).
Synthesis and Structural Studies
Eisenbraun (1990, 1991) and Christl and Groetsch (2000) discuss the synthesis and structural analysis of compounds similar to this compound. These studies provide insights into the methods and techniques used in synthesizing these compounds and analyzing their molecular structures (Eisenbraun, 1990), (Eisenbraun, 1991), (Christl & Groetsch, 2000).
Ultrasonic-Assisted Preparation and Radical Cyclization
Harikumar and Rajendran (2014) and Huang et al. (2018) provide insights into the ultrasonic-assisted preparation of nitro aromatic ethers and tandem radical cyclization, respectively. These methods offer innovative approaches to synthesizing complex compounds, demonstrating the versatility of compounds similar to this compound in various chemical reactions (Harikumar & Rajendran, 2014), (Huang, Niu, Su, Hu, & Huo, 2018).
Amination and Electrophilic Aromatic Substitution
Scott et al. (2004) and Waddell et al. (2019) focus on the amination of bromopyridines and electrophilic aromatic substitution in alkylbenzenes. These processes are crucial in the synthesis of aminopyridines and understanding the regioselectivity in electrophilic substitutions, relevant to compounds like this compound (Scott, Schareina, Tok, & Kempe, 2004), (Waddell, Bump, Ndip, & Nwokogu, 2019).
Properties
IUPAC Name |
1-(2-bromoethynyl)-4-propan-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3-6,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMVIZFXECLTQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C#CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.